molecular formula C20H25NO8 B2933123 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name) CAS No. 1093406-45-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxamide (non-preferred name)

Cat. No. B2933123
CAS RN: 1093406-45-1
M. Wt: 407.419
InChI Key: OLTGMPCSJLZDJI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including a carboxamide group, a benzodioxin group, and a bisdioxolopyran group. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzodioxin group, for example, consists of a benzene ring fused to a dioxin ring .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For instance, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, as is common for many organic compounds .

Future Directions

The potential applications of this compound would depend on its specific properties. Given the presence of multiple functional groups, it could potentially be explored for use in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO8/c1-19(2)26-13-14(27-19)16-18(29-20(3,4)28-16)25-15(13)17(22)21-10-5-6-11-12(9-10)24-8-7-23-11/h5-6,9,13-16,18H,7-8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTGMPCSJLZDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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